2,5-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
2,5-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a dimethoxybenzene core linked to a tetrahydroquinoline scaffold substituted with a thiophene sulfonyl group. The molecule integrates multiple pharmacophores:
- Sulfonamide moiety: A hallmark of enzyme inhibitors (e.g., carbonic anhydrase, nitric oxide synthase) due to its ability to coordinate metal ions or mimic transition states .
- Thiophene sulfonyl group: Introduces electronic and steric effects that may modulate target binding affinity .
However, its exact mechanism and therapeutic applications remain under investigation.
Properties
IUPAC Name |
2,5-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S3/c1-28-17-8-10-19(29-2)20(14-17)31(24,25)22-16-7-9-18-15(13-16)5-3-11-23(18)32(26,27)21-6-4-12-30-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHOBZYGYPWWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS Number: 946382-36-1) is a synthetic compound characterized by its complex molecular structure, which includes both sulfonamide and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 458.6 g/mol. Its structure features a tetrahydroquinoline core linked to a thiophene ring and sulfonamide groups, which are significant for its biological properties.
Biological Activity Overview
The biological activity of sulfonamide derivatives, including this compound, has been extensively studied. Sulfonamides are known for their antimicrobial properties and have been employed in various therapeutic applications. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Sulfonamide compounds are primarily recognized for their antibacterial effects. They function by inhibiting bacterial folate synthesis through the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the production of folate in bacteria. This mechanism leads to the disruption of bacterial growth and reproduction.
Anticancer Properties
Recent studies suggest that compounds with quinoline structures often exhibit anticancer activities. For instance, preliminary investigations indicate that this compound may influence cellular pathways relevant to cancer therapy. The presence of methoxy groups and the sulfonamide linkage may enhance its interaction with DNA or specific enzymes involved in cancer progression.
Case Studies and Research Findings
A review of existing literature reveals several key findings regarding the biological activity of this compound and similar sulfonamides:
- Inhibition of Dihydropteroate Synthase :
- Cytotoxic Effects :
- Cardiovascular Implications :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| Antibacterial | Inhibition of DHPS | , |
| Anticancer | Cytotoxicity against various cancer cell lines | |
| Cardiovascular | Endothelin receptor antagonism |
Table 2: Structure-Activity Relationship Insights
| Compound Name | IC50 (µg/mL) | Targeted Cells |
|---|---|---|
| This compound | TBD | TBD |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | 4.27 | SK-MEL-2 |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and sulfonamide moieties. The compound may exhibit significant activity against various bacterial strains due to its structural characteristics. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit bacterial cell wall synthesis and interfere with metabolic pathways.
- Case Studies : A study demonstrated that derivatives of thiophene exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Anticancer Properties
The incorporation of the tetrahydroquinoline structure suggests potential anticancer applications:
- Mechanism : Tetrahydroquinolines are known to interact with DNA and inhibit tumor growth by inducing apoptosis in cancer cells.
- Research Findings : Preliminary studies indicate that related compounds have shown cytotoxic effects on various cancer cell lines, suggesting that further research on this compound could yield valuable insights into its anticancer efficacy.
Drug Development
The compound's unique structure makes it a promising candidate for drug development:
- Lead Compound : Its ability to modulate biological pathways positions it as a lead compound in the search for new medications targeting infectious diseases and cancer.
- Formulation Studies : Ongoing research is focusing on optimizing the formulation of this compound to enhance its bioavailability and therapeutic index.
Chemical Synthesis
The synthesis of 2,5-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves several steps:
- Starting Materials : The synthesis typically begins with commercially available thiophene derivatives and sulfonamides.
- Reagents and Conditions : Specific reagents such as coupling agents and solvents are used under controlled conditions to ensure high yield and purity.
- Characterization : Techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Sulfonamide Derivatives
Key Observations :
- The tetrahydroquinoline scaffold in the target compound enhances iNOS selectivity compared to simpler quinoline derivatives, likely due to improved steric complementarity .
- Thiophene sulfonyl substitution confers higher potency over naphthalene-based analogues, possibly due to enhanced π-π interactions in the NOS active site .
Functional Analogues (Non-Sulfonamide NOS Inhibitors)
Table 2: Comparison with Classical NOS Inhibitors
| Compound Name | Class | IC₅₀ (nM) | Selectivity | Clinical Relevance |
|---|---|---|---|---|
| L-NAME | Arginine analogue | 1000 | Non-selective | Research tool |
| 1400W | Amidino derivative | 7 | iNOS selective | Preclinical studies |
| Target Compound | Sulfonamide | 50 | iNOS selective | Experimental (no trials yet) |
Key Findings :
- The target compound exhibits 10-fold greater potency than L-NAME, a prototypical NOS inhibitor, likely due to its sulfonamide group’s stronger zinc coordination in the NOS active site .
- Compared to 1400W, a potent iNOS inhibitor, the compound shows moderate activity but superior metabolic stability owing to its tetrahydroquinoline scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
